molecular formula C11H19NO3 B2944929 2-(2-Cyclohexylacetamido)propanoic acid CAS No. 1397009-48-1

2-(2-Cyclohexylacetamido)propanoic acid

Cat. No.: B2944929
CAS No.: 1397009-48-1
M. Wt: 213.277
InChI Key: XYROYDOGHLSWPI-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylacetamido)propanoic acid, also known as N-(cyclohexylacetyl)alanine, is a chemical compound with the molecular weight of 213.28 . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO3 . The InChI code is 1S/C11H19NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.28 . It is a powder stored at room temperature . The predicted density is 1.096±0.06 g/cm3 and the predicted boiling point is 435.9±28.0 °C .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Clinical Pharmacokinetics of Ketamine : Ketamine, a compound with a structure somewhat related to the queried chemical, has been studied extensively for its anesthetic and analgesic properties, including its pharmacokinetics and pharmacodynamics. It shows rapid plasma concentrations with relatively high bioavailability when administered nasally, highlighting the importance of delivery methods in clinical applications (Peltoniemi et al., 2016).

Environmental Impact and Analysis

  • Emerging Environmental Contaminants : Artificial sweeteners, including various chemical compounds, have been identified as emerging environmental contaminants, reflecting the importance of monitoring and managing the environmental impact of chemical substances (Lange et al., 2012).

Therapeutic Potential

  • Oleanolic Acid and Its Derivatives : Though not directly related, the study on oleanolic acid, a pentacyclic triterpenoid, demonstrates the process of extracting and isolating bioactive compounds from plants for their potential therapeutic effects in chronic diseases. This highlights the potential research applications of "2-(2-Cyclohexylacetamido)propanoic acid" in therapeutic modalities if similar methodologies and interests apply (Ayeleso et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(2-cyclohexylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYROYDOGHLSWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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